Bromo(2-hydroxypropyl)mercury
Description
Bromo(2-hydroxypropyl)mercury (CAS 18832-83-2) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a 2-hydroxypropyl group. Its molecular formula is C₃H₇BrHgO, with a molar mass of 363.50 g/mol. This compound falls under regulatory scrutiny due to mercury’s inherent toxicity; for instance, it is restricted at concentrations ≥1000 ppm in industrial applications under guidelines like those from Shin Kogyo’s environmental standards .
This compound’s hydroxyl group may influence its solubility in polar solvents and interaction with biological systems.
Properties
CAS No. |
18832-83-2 |
|---|---|
Molecular Formula |
C3H7BrHgO |
Molecular Weight |
339.58 g/mol |
IUPAC Name |
bromo(2-hydroxypropyl)mercury |
InChI |
InChI=1S/C3H7O.BrH.Hg/c1-3(2)4;;/h3-4H,1H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
OZLDBWWJHADRAL-UHFFFAOYSA-M |
SMILES |
CC(C[Hg]Br)O |
Canonical SMILES |
CC(C[Hg]Br)O |
Other CAS No. |
18832-83-2 |
Synonyms |
1-bromomercuri-2-hydroxypropane 1-bromomercuri-2-hydroxypropane, 197Hg-labeled 1-bromomercuri-2-hydroxypropane, 203Hg-labeled BMHP bromomercurihydroxypropane |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxyalkyl-Substituted Mercury Compounds
This group includes mercury compounds with hydroxyl-containing alkyl chains. Key examples:
Key Findings :
Alkoxy-Substituted Mercury Compounds
These compounds feature ether-linked oxygen atoms. Examples include:
Key Findings :
Aromatic and Complex Substituent Mercury Compounds
Mercury bonded to aromatic or functionalized groups exhibits distinct properties:
Key Findings :
- Aromatic mercury compounds are more stable and less reactive than aliphatic analogues but pose long-term environmental risks due to persistence .
- Methylmercury derivatives are far more toxic than hydroxy- or alkoxy-substituted mercury compounds, highlighting the critical role of substituent choice in toxicity .
Reactivity and Hazard Profile
This compound shares the general hazards of organomercury compounds:
- Thermal Instability : Like other brominated mercury compounds, it may decompose explosively under heat or mechanical stress .
- Toxicity : Mercury’s affinity for thiol groups disrupts enzymatic systems, though the hydroxyl group may mitigate membrane permeability compared to methylmercury .
Regulatory and Environmental Considerations
- This compound is subject to stricter regulations than less toxic alkoxy derivatives but is less controlled than methylmercury .
- Disposal guidelines emphasize preventing environmental release due to mercury’s persistence and transformation into more toxic forms (e.g., methylmercury under anaerobic conditions) .
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